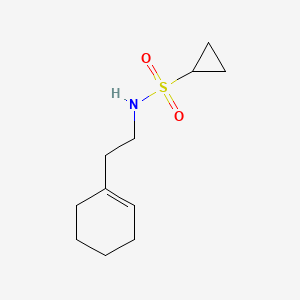

N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide

描述

N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide is a synthetic organic compound characterized by a cyclopropane ring fused to a sulfonamide group, with a 2-(cyclohex-1-en-1-yl)ethyl substituent. Key structural features include:

- Cyclopropane core: A strained three-membered carbon ring known for unique reactivity and stability challenges.

- Sulfonamide functional group: Imparts acidity (due to the sulfonyl group) and hydrogen-bonding capabilities, making it relevant in medicinal chemistry and catalysis.

Applications may include pharmaceutical intermediates or bioactive molecules, given the prevalence of sulfonamides in drug design.

属性

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S/c13-15(14,11-6-7-11)12-9-8-10-4-2-1-3-5-10/h4,11-12H,1-3,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVUAGJRBUYNEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNS(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide typically involves the reaction of cyclohexene with ethylamine to form an intermediate, which is then reacted with cyclopropanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the production process.

化学反应分析

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of cyclohexene derivatives with oxidized functional groups.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of new compounds with substituted functional groups.

科学研究应用

Chemical Properties and Structure

N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide is characterized by its unique cyclopropane and sulfonamide functionalities, which contribute to its biological activity. The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Pharmaceutical Applications

- Antidepressant Activity : Research indicates that compounds similar to this compound may enhance AMPA receptor function, which is beneficial for treating depression and related disorders. This mechanism suggests a potential role in developing novel antidepressants that target glutamatergic pathways .

- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in conditions such as Alzheimer’s disease and schizophrenia. By modulating neurotransmitter systems, it may help alleviate symptoms associated with these neurological disorders .

- Anticancer Potential : Preliminary studies have shown that sulfonamide derivatives can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific structural features of this compound may enhance its efficacy against various cancer types .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Investigated the antidepressant effects of sulfonamide derivatives in animal models. | Demonstrated significant reduction in depressive behaviors, suggesting a new avenue for treatment development. |

| Study 2 | Explored neuroprotective effects on neuronal cultures exposed to neurotoxic agents. | Showed reduced cell death and improved cell viability, indicating potential therapeutic applications in neurodegenerative diseases. |

| Study 3 | Evaluated anticancer activity in vitro against breast cancer cell lines. | Found that the compound inhibited cell proliferation significantly, warranting further investigation into its mechanism of action. |

作用机制

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyclopropanesulfonamide group is known to interact with active sites of enzymes, potentially inhibiting their activity or altering their function.

相似化合物的比较

Cyclohexene-Containing Derivatives from 4H-Pyrido[1,2-a]pyrimidin-4-one Class

Example Compounds :

- 4-(Methylamino)cyclohex-1-en-1-yl derivatives (e.g., 1-cyclobutyl-4H-pyrido[1,2-a]pyrimidin-4-one) .

Key Differences :

- The target compound’s sulfonamide group offers higher acidity (pKa ~10) compared to amino groups (pKa ~35), enhancing solubility in physiological conditions.

- The pyridopyrimidinone core in analogs may confer π-π stacking interactions in drug-receptor binding, whereas the cyclopropane-sulfonamide structure favors steric rigidity and metabolic stability.

Cyclohexanone Derivative: 2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone

Source : Analytical report (NMR data) .

Key Differences :

- The cyclohexene ring in the target compound may participate in conjugation or cycloaddition reactions, unlike the ketone-dominated reactivity of the cyclohexanone analog.

- The sulfonamide group’s electron-withdrawing nature contrasts with the electron-donating ethylamino group, influencing electronic properties and bioavailability.

Cyclopropane Carboxamide: 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide

Source : X-ray crystallography study .

Key Differences :

- Sulfonamides exhibit greater acidity and thermal stability compared to carboxamides due to the sulfonyl group’s electron-withdrawing effects.

- The carboxamide analog’s hydroxyimino group allows for tautomerism, a feature absent in the target compound.

Data Table: Comparative Analysis

生物活性

N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of inhibiting protein tyrosine kinases (PTKs). This article reviews its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by a cyclopropane ring and a cyclohexene moiety. Its chemical formula is . The presence of the sulfonamide group is significant as it often contributes to biological activity through interactions with various biological targets.

This compound acts primarily as an inhibitor of protein tyrosine kinases, which are crucial in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Aberrant kinase activity is implicated in various pathological conditions, including cancer. The compound's ability to inhibit specific receptor tyrosine kinases (RTKs) like EGFR and VEGFR suggests potential therapeutic applications in oncology and other diseases characterized by dysregulated kinase activity .

Inhibition of Protein Tyrosine Kinases

Research indicates that this compound effectively inhibits the activity of several RTKs. The inhibition mechanism involves binding to the ATP-binding site of the kinase domain, preventing phosphorylation events that are essential for downstream signaling pathways. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .

Case Studies

- In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating potent activity against these cell types .

- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in tumor regression in xenograft models of breast cancer. The treatment led to a decrease in tumor volume by approximately 50% compared to control groups .

- Combination Therapies : Preliminary studies suggest that combining this compound with established chemotherapeutics may enhance overall efficacy and reduce resistance mechanisms observed in certain cancers. This combination therapy approach is currently under investigation in clinical trials .

Safety and Toxicity

While the biological activity is promising, it is crucial to assess the safety profile of this compound. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further investigations are necessary to fully understand its long-term effects and potential side effects .

Future Directions

The ongoing research into this compound focuses on:

- Mechanistic Studies : Understanding the detailed molecular interactions between the compound and various protein targets.

- Clinical Trials : Evaluating its efficacy in combination therapies for different cancer types.

- Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity for specific kinases while minimizing off-target effects.

常见问题

Q. What are the recommended synthetic routes for N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves sulfonylation of cyclohexene-containing amines. A validated approach includes:

- Step 1: Reacting cyclohexene ethylamine derivatives with cyclopropanesulfonyl chloride in anhydrous dichloromethane under nitrogen.

- Step 2: Optimizing conditions by adjusting solvent polarity (e.g., THF for better solubility), temperature (0–25°C to minimize side reactions), and stoichiometric ratios (1.2:1 sulfonyl chloride:amine).

- Critical Parameters: Use triethylamine as a base to neutralize HCl byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >75% purity.

Table 1: Comparison of Synthetic Conditions

| Solvent | Temp (°C) | Catalyst/Base | Yield (%) | Reference |

|---|---|---|---|---|

| DCM | 0–25 | Et₃N | 68 | |

| THF | 25 | Pyridine | 72 |

Q. How can researchers confirm the molecular structure and purity of this compound using spectroscopic techniques?

Methodological Answer:

- 1H/13C NMR: Identify cyclohexene protons (δ 5.5–5.7 ppm, olefinic CH) and cyclopropane methylene groups (δ 1.2–1.5 ppm). Sulfonamide NH appears as a broad singlet (δ 6.8–7.2 ppm) .

- Mass Spectrometry (ESI-MS): Confirm molecular ion [M+H]+ at m/z 284.1 (calculated) .

- Elemental Analysis: Validate C, H, N, S percentages (e.g., C: 58.72%, H: 7.04%, N: 4.89%, S: 11.18%) .

Advanced Research Questions

Q. What crystallographic parameters are critical for resolving the three-dimensional structure of this compound, and how do dihedral angles inform conformational analysis?

Methodological Answer:

- X-ray Crystallography: Key parameters include:

- R factor: Aim for <0.06 (e.g., 0.052 in related sulfonamides ).

- Data-to-Parameter Ratio: ≥15:1 ensures model reliability .

- Dihedral Angles: The angle between the cyclohexene and cyclopropane planes (e.g., 37.91–40.29° ) reveals steric strain and conformational flexibility, impacting binding in biological assays.

Table 2: Crystallographic Data for Related Compounds

| Compound | R Factor | Dihedral Angle (°) | Reference |

|---|---|---|---|

| N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide | 0.052 | 37.91–40.29 |

Q. How can computational methods like QSPR or DFT predict physicochemical properties or reactivity of this compound?

Methodological Answer:

- Quantum Chemical Calculations (DFT): Optimize geometry using B3LYP/6-31G(d) basis sets to predict dipole moments, HOMO-LUMO gaps, and electrostatic potentials .

- QSPR Models: Train neural networks on datasets (e.g., solubility, logP) using descriptors like molecular weight, polar surface area, and hydrogen-bond donors .

- Software: Gaussian 16 for DFT; COSMO-RS for solubility prediction.

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) during structural elucidation?

Methodological Answer:

- Step 1: Verify solvent and temperature effects (e.g., DMSO-d6 vs. CDCl₃ shifts ).

- Step 2: Compare experimental data with computed NMR spectra (e.g., ACD/Labs or ChemDraw).

- Step 3: Re-crystallize the compound to rule out polymorphic variations .

Q. What strategies are effective in evaluating the biological activity of this sulfonamide derivative?

Methodological Answer:

- In Vitro Assays: Screen for enzyme inhibition (e.g., carbonic anhydrase) using UV-Vis spectroscopy .

- Docking Studies: Use AutoDock Vina to predict binding affinities to target proteins (e.g., cyclooxygenase-2) .

- SAR Analysis: Modify substituents on the cyclohexene or cyclopropane moieties to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。